Cas no 6840-11-5 (O,O-Dimethyl Phenylphosphonothioate)

O,O-Dimethyl Phenylphosphonothioate 化学的及び物理的性質
名前と識別子
-
- Phosphonothioic acid,phenyl-, O,O-dimethyl ester (7CI,8CI,9CI)
- dimethoxy-phenyl-sulfanylidene-lambda5-phosphane
- Phosphonothioic acid, phenyl-, O,O-dimethyl ester
- AKOS015965721
- 6840-11-5
- PHENYL-PHOSPHONOTHIOIC ACID DIMETHYL ESTER
- DTXSID10218533
- O,O-Dimethyl phenylphosphonothioate
- O,O-Dimethyl Phenylphosphonothioate
-
- インチ: InChI=1S/C8H11O2PS/c1-9-11(12,10-2)8-6-4-3-5-7-8/h3-7H,1-2H3
- InChIKey: ANZBDDNZDYFTOL-UHFFFAOYSA-N
- ほほえんだ: COP(=S)(C1=CC=CC=C1)OC
計算された属性
- せいみつぶんしりょう: 202.02173776g/mol
- どういたいしつりょう: 202.02173776g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
O,O-Dimethyl Phenylphosphonothioate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D684010-500mg |
O,O-Dimethyl Phenylphosphonothioate |
6840-11-5 | 500mg |
$603.00 | 2023-05-18 | ||
TRC | D684010-1000mg |
O,O-Dimethyl Phenylphosphonothioate |
6840-11-5 | 1g |
$1143.00 | 2023-05-18 | ||
TRC | D684010-1g |
O,O-Dimethyl Phenylphosphonothioate |
6840-11-5 | 1g |
$ 945.00 | 2022-06-05 |
O,O-Dimethyl Phenylphosphonothioate 関連文献
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
O,O-Dimethyl Phenylphosphonothioateに関する追加情報
Introduction to O,O-Dimethyl Phenylphosphonothioate (CAS No. 6840-11-5)
O,O-Dimethyl Phenylphosphonothioate, chemically identified by the CAS number 6840-11-5, is a significant compound in the realm of organophosphorus chemistry. This organophosphorus compound features a phosphonothioate functional group, which imparts unique reactivity and utility in various chemical transformations. The structure of this molecule consists of a phosphorus atom double-bonded to an oxygen atom and single-bonded to two oxygen atoms, each also bonded to a methyl group, while the sulfur atom is bonded to a phenyl group. This configuration makes it a versatile intermediate in synthetic chemistry.
The applications of O,O-Dimethyl Phenylphosphonothioate span across multiple domains, including agrochemicals, pharmaceuticals, and specialty chemicals. In agrochemicals, it serves as a precursor for certain pesticides and herbicides due to its ability to undergo various chemical reactions that yield biologically active compounds. The phenyl group contributes to the lipophilicity of the molecule, enhancing its solubility in organic solvents, which is crucial for formulation purposes.
In the pharmaceutical industry, this compound has garnered attention for its role in the synthesis of bioactive molecules. Recent studies have highlighted its potential as a building block in the development of novel therapeutic agents. The phosphonothioate moiety is particularly interesting because it can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This property has been exploited in the synthesis of protease inhibitors and other enzyme-targeting drugs.
One of the most compelling aspects of O,O-Dimethyl Phenylphosphonothioate is its reactivity with nucleophiles. The phosphorus atom's electrophilic nature makes it susceptible to attack by nucleophiles such as amines and alcohols, leading to the formation of stable adducts. These adducts can further be transformed into more complex molecules through subsequent reactions. For instance, reaction with primary amines can yield N-substituted phosphoramidates, which are important in medicinal chemistry for their biological activity.
The synthesis of O,O-Dimethyl Phenylphosphonothioate typically involves the reaction of phenol with dimethyl phosphorodichloridate in the presence of a thiol source such as sodium thiolate. This reaction proceeds via nucleophilic substitution where the chlorine atoms are replaced by sulfur atoms from the thiol source. The resulting product can then be purified through standard techniques such as recrystallization or column chromatography.
Recent advancements in green chemistry have also influenced the synthesis of this compound. Researchers are exploring more environmentally benign methods to produce O,O-Dimethyl Phenylphosphonothioate, focusing on reducing waste and minimizing hazardous byproducts. One such approach involves catalytic methods that improve yield while lowering energy consumption. These innovations align with global efforts to promote sustainable chemical practices.
The role of computational chemistry in understanding the reactivity of O,O-Dimethyl Phenylphosphonothioate cannot be overstated. Molecular modeling techniques have enabled researchers to predict reaction outcomes and optimize synthetic routes with remarkable accuracy. By simulating interactions at the molecular level, scientists can design experiments that maximize efficiency and minimize costs. This computational approach has been particularly valuable in drug discovery, where rapid screening of potential candidates is essential.
In conclusion, O,O-Dimethyl Phenylphosphonothioate (CAS No. 6840-11-5) is a multifaceted compound with broad applications in chemistry and related fields. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists working on agrochemicals and pharmaceuticals. As research continues to uncover new methodologies for its synthesis and application, this compound will undoubtedly remain at the forefront of organophosphorus chemistry.
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